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Introduction
The gold(I)-catalyzed rearrangement of allylic acetates is a powerful transformation in organic

synthesis, providing access to a diverse range of functionalized alkenes. Among the various

gold catalysts, [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl), an

N-heterocyclic carbene (NHC) gold complex, has emerged as a highly effective catalyst for this

reaction. The steric bulk of the IPr ligand is crucial for high catalytic activity and preventing the

formation of inactive gold species.[1] This protocol details the IPrAuCl-catalyzed

rearrangement of allylic acetates, offering a robust and selective method applicable to a broad

range of substrates.[1]

Reaction Principle
The reaction proceeds via the activation of the IPrAuCl precatalyst with a silver salt, typically

silver tetrafluoroborate (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), to generate a cationic

gold(I) species. This active catalyst coordinates to the alkene moiety of the allylic acetate.

Subsequent intramolecular nucleophilic attack by the acetate group leads to the formation of a

six-membered acetoxonium intermediate.[1] Ring-opening of this intermediate then furnishes

the rearranged, thermodynamically more stable allylic acetate.
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Synthesis of complex molecules: This rearrangement provides a method to introduce

functionality and alter the substitution pattern of allylic systems, which are common motifs in

natural products and pharmaceutical intermediates.

Stereoselective synthesis: The reaction can be used to control the geometry of the resulting

double bond.

Functional group tolerance: The mild reaction conditions allow for the presence of a wide

range of functional groups, making it a versatile tool in multistep syntheses.[1]

Data Presentation
The following table summarizes the results for the IPrAuCl-catalyzed rearrangement of various

allylic acetates, demonstrating the scope and efficiency of this methodology.

Entry Substrate Product Yield (%)
Diastereomeri
c Ratio (E/Z)

1 Cinnamyl acetate
1-Phenylallyl

acetate
99 >95:5

2

3-Methyl-2-

buten-1-yl

acetate

1,1-Dimethylallyl

acetate
95 -

3
(E)-2-Hexen-1-yl

acetate

(E)-1-Methyl-2-

pentenyl acetate
92 >95:5

4
1-Phenylallyl

acetate
Cinnamyl acetate 98 >95:5

5
Cyclohex-2-en-1-

yl acetate

1-

Cyclohexenyl)me

thyl acetate

85 -

6
(Z)-3-Hexen-1-yl

acetate

(E)-1-Ethyl-2-

butenyl acetate
90 >95:5

Data compiled from literature reports. Yields are for isolated products.
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Experimental Protocols
Protocol 1: Synthesis of IPrAuCl Catalyst
This protocol describes a common method for the synthesis of the IPrAuCl precatalyst.

Materials:

IPr.HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

Gold(I) chloride-dimethyl sulfide complex (AuCl·SMe₂)

Potassium carbonate (K₂CO₃)

Acetone

Anhydrous tetrahydrofuran (THF)

Toluene

Hexane

Silica gel

Schlenk flask

Stirring bar

Glovebox (optional, for handling air-sensitive reagents)

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), add IPr.HCl (1.0 equiv.), AuCl·SMe₂ (1.0

equiv.), and K₂CO₃ (6.0 equiv.) to a Schlenk flask equipped with a stirring bar.

Add anhydrous acetone to the flask and heat the mixture to 60 °C.

Stir the reaction mixture for 2 hours.

After cooling to room temperature, remove the solvent under reduced pressure.
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Dissolve the residue in anhydrous toluene and filter through a short pad of silica gel to

remove inorganic salts.[2]

Concentrate the filtrate and add hexane to precipitate the IPrAuCl product.[2]

Decant the solvent and dry the white solid product under vacuum. The yield is typically high

(around 90%).

Protocol 2: General Procedure for the IPrAuCl-Catalyzed
Rearrangement of Allylic Acetates
This protocol provides a general method for the rearrangement reaction using conventional

heating. Microwave-assisted heating can also be employed to significantly reduce reaction

times.[1]

Materials:

IPrAuCl (1-5 mol%)

Silver tetrafluoroborate (AgBF₄) or Silver hexafluoroantimonate (AgSbF₆) (1-5 mol%)

Allylic acetate substrate (1.0 equiv.)

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Schlenk tube or microwave vial

Stirring bar

Heating source (oil bath or microwave reactor)

Silica gel for chromatography

Procedure:

To a Schlenk tube or microwave vial equipped with a stirring bar, add IPrAuCl (e.g., 2.5

mol%) and the silver salt (e.g., 2.5 mol%).
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Under an inert atmosphere, add the anhydrous solvent (DCE or DCM).

Add the allylic acetate substrate (1.0 equiv.) to the reaction mixture.

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C)

with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or

gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl

acetate), to remove the catalyst and silver salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the

rearranged allylic acetate.
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Caption: Proposed mechanism for the IPrAuCl-catalyzed rearrangement of allylic acetates.
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Caption: Workflow for the synthesis of IPrAuCl and its application in allylic acetate

rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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